Bienvenue dans la boutique en ligne BenchChem!

6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

This is the N-1-linked regioisomer (CAS 482574-70-9), providing a distinct exit vector geometry for ATP-competitive kinase inhibitor design, as validated in Novartis patent US 2009/0275593 A1. The free 3-carboxylic acid handle enables rapid amide coupling for parallel library synthesis, while the 4-nitro group allows further chemoselective reduction to an amine, effectively tripling your accessible chemical space for hit-to-lead optimization. Crucially, it is structurally distinct from the C-3-linked positional isomer (CAS 482574-67-4). Procure this exact CAS number to ensure regioisomeric purity and guarantee reproducible structure-activity relationships (SAR) in your Tie-2 or related kinase assays.

Molecular Formula C10H6N6O4
Molecular Weight 274.196
CAS No. 482574-70-9
Cat. No. B2867818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid
CAS482574-70-9
Molecular FormulaC10H6N6O4
Molecular Weight274.196
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C10H6N6O4/c17-10(18)8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(19)20/h1-5H,(H,17,18)
InChIKeyHBNGUIKPCRXXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 482574-70-9): Regioisomerically Defined Heterocyclic Building Block for Kinase-Targeted Library Synthesis


6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 482574-70-9, molecular formula C10H6N6O4, molecular weight 274.19 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold class . The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 4-nitropyrazol-1-yl moiety and carrying a free carboxylic acid group at position 3. This specific regioisomeric form—with the nitropyrazole attached via N-1 rather than C-3—distinguishes it from its closest positional isomer (CAS 482574-67-4) and provides a structurally unique entry point for amide bond formation at the 3-carboxylic acid handle, a functionalization strategy validated in patent literature for generating potent kinase inhibitors [1]. The 4-nitro group serves as both a hydrogen-bond acceptor and a precursor for further synthetic elaboration (e.g., reduction to amine), making this compound a versatile advanced intermediate for medicinal chemistry programs targeting ATP-competitive kinases [2].

Why 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (482574-70-9) Cannot Be Replaced by In-Class Analogs Without Altering Synthetic and Biological Outcomes


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid family, compounds sharing the same core scaffold and molecular formula (C10H6N6O4, MW 274.19) can differ fundamentally in their regioisomeric attachment of the nitropyrazole substituent. The target compound carries the 4-nitropyrazole ring linked via N-1, whereas its closest positional isomer (CAS 482574-67-4) features a C-3 attachment . This seemingly subtle difference produces distinct InChI Keys (HBNGUIKPCRXXCT-UHFFFAOYSA-N vs. WXRKKDNIWKAJDH-UHFFFAOYSA-N) and MDL numbers (MFCD01115958 vs. MFCD01115955), reflecting altered connectivity that can redirect the trajectory of amide coupling reactions at the 3-carboxylic acid site and alter hydrogen-bonding networks with kinase ATP pockets [1]. Generic substitution between these regioisomers without experimental validation risks producing divergent structure-activity relationships, as the spatial orientation of the 4-nitropyrazole moiety directly influences both the compound's electronic properties and its capacity for downstream synthetic diversification via nitro reduction or nucleophilic aromatic substitution [2]. Consequently, procurement specifications must distinguish between these isomers to ensure reproducible chemical biology and medicinal chemistry outcomes.

Quantitative Differentiation Evidence for 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (482574-70-9) Against Closest Analogs


Regioisomeric Identity: N-1 vs. C-3 Attachment of the 4-Nitropyrazole Distinguishes CAS 482574-70-9 from CAS 482574-67-4

The target compound (CAS 482574-70-9) and its closest positional isomer (CAS 482574-67-4) share identical molecular formula (C10H6N6O4) and molecular weight (274.196 g/mol) but differ in the attachment point of the 4-nitropyrazole substituent to the pyrazolo[1,5-a]pyrimidine core. In the target compound, the pyrazole ring is connected via N-1 (yielding an N-arylpyrazole linkage), whereas in the comparator it is connected via C-3 (yielding a biaryl-type linkage) . This structural distinction is confirmed by divergent InChI Keys: HBNGUIKPCRXXCT-UHFFFAOYSA-N (target) vs. WXRKKDNIWKAJDH-UHFFFAOYSA-N (isomer), and distinct MDL numbers: MFCD01115958 vs. MFCD01115955 . Both compounds are available from the same commercial supplier (Fluorochem, product codes F507413 and F507435 respectively) with comparable catalog specifications, enabling direct procurement of the correct regioisomer .

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

3-Carboxylic Acid Handle as a Validated Functionalization Site for Amide-Based Kinase Inhibitor Libraries

The free carboxylic acid at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold serves as a critical functional handle for generating 3-aminocarbonyl derivatives, a chemotype extensively validated in patent literature as ATP-competitive protein kinase inhibitors. Novartis patent US 2009/0275593 A1 explicitly claims 3-substituted N-(aryl- or heteroaryl)-pyrazolo[1,5-a]pyrimidine compounds derived from the 3-carboxylic acid intermediate, demonstrating that amide bond formation at this position yields compounds capable of inhibiting Tie-2 kinase with sufficient potency to suppress VEGF-induced angiogenesis in vivo [1]. A related patent (US 2010/0069395 A1) further expands the scope to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid compounds as protein kinase inhibitors for treating kinase modulation-responsive diseases, including cancer [2]. In contrast, regioisomeric analogs lacking the 3-carboxylic acid group (e.g., pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives) engage different vector geometries upon amide coupling, altering kinase selectivity profiles . The target compound uniquely combines the 3-carboxylic acid handle with the N-1-linked 4-nitropyrazole at position 6, a substitution pattern not present in the unsubstituted parent scaffold (CAS 25940-35-6) .

Kinase Inhibition Library Synthesis Amide Coupling

4-Nitro Group as a Dual-Function Substituent: Hydrogen-Bond Acceptor and Synthetic Diversification Handle

The 4-nitropyrazole substituent present in the target compound serves two orthogonal functions not available in non-nitrated analogs. First, the nitro group acts as a strong hydrogen-bond acceptor capable of engaging kinase hinge-region residues, a feature exploited in pyrazolo[1,5-a]pyrimidine-based kinase inhibitor design [1]. Second, the nitro group can be chemoselectively reduced to a primary amine (–NH₂) under mild conditions (e.g., H₂/Pd-C or SnCl₂), enabling further diversification through amide bond formation, sulfonylation, or reductive amination at this position [2]. Patent literature demonstrates that analogous 4-nitrophenyl-substituted pyrazolo[1,5-a]pyrimidines achieve low-nanomolar IC₅₀ values against various kinases (e.g., 22 nM against a kinase target for a related 4-nitrophenyl pyrazolo[1,5-a]pyridazine derivative in BindingDB) [3]. While direct IC₅₀ data for the specific target compound are not yet reported in primary literature, the structural precedent supports its utility as a precursor to potent kinase inhibitors. In contrast, analogs bearing non-reducible substituents at this position (e.g., –CF₃, –CH₃) lack the post-synthetic diversification potential of the nitro group [2].

Medicinal Chemistry Nitro Reduction Hydrogen Bonding

Predicted Physicochemical Property Differentiation from the Unsubstituted Parent Scaffold

The presence of the 6-(4-nitropyrazol-1-yl) substituent substantially alters the physicochemical profile of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold compared to the unsubstituted parent compound (CAS 25940-35-6). The unsubstituted parent has a molecular weight of 163.13 g/mol (C7H5N3O2), while the target compound has MW 274.19 g/mol (C10H6N6O4), representing a 68% increase in molecular mass . The density of the target compound is predicted at 1.99 ± 0.1 g/cm³, substantially higher than typical drug-like small molecules (1.2–1.4 g/cm³) . The addition of the 4-nitropyrazole moiety introduces two additional nitrogen atoms and two additional oxygen atoms, increasing the hydrogen-bond acceptor count from 5 to 9 and providing a higher polar surface area, which influences both solubility and membrane permeability characteristics . These property differences have direct implications for fragment-based drug discovery and lead optimization campaigns where the target compound serves as a more elaborated starting point than the unsubstituted core scaffold.

Physicochemical Properties Drug-likeness Lead Optimization

Recommended Application Scenarios for 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (482574-70-9) Based on Quantitative Evidence


Kinase-Focused Library Synthesis via 3-Carboxylic Acid Amide Coupling

This compound is optimally deployed as a late-stage diversification intermediate in parallel library synthesis targeting ATP-competitive kinases. The free 3-carboxylic acid can be coupled with diverse amine building blocks (aryl, heteroaryl, or alkyl amines) using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to generate arrays of 3-aminocarbonyl derivatives. As evidenced by Novartis patent US 2009/0275593 A1, this specific chemotype yields compounds with demonstrated Tie-2 kinase inhibitory activity and in vivo anti-angiogenic efficacy [1]. The regioisomeric purity of the N-1-linked nitropyrazole ensures that the 6-position substituent presents a consistent pharmacophoric geometry across all library members, a critical requirement for SAR interpretation [2]. Researchers should explicitly specify CAS 482574-70-9 (not 482574-67-4) in procurement documentation to guarantee the correct regioisomer.

Nitro-Reduction-Mediated Diversification for Structure-Activity Relationship Expansion

The 4-nitropyrazole moiety enables a powerful two-step diversification sequence: initial amide coupling at the 3-carboxylic acid position, followed by chemoselective nitro reduction (H₂/Pd-C or SnCl₂) to generate a 4-aminopyrazole intermediate [1]. The resulting aniline can undergo further functionalization via acylation, sulfonylation, or reductive amination, effectively tripling the accessible chemical space from a single procured batch. This strategy is particularly valuable for hit-to-lead optimization where exploration of vectors projecting from the pyrazole ring is desired. The class-level precedent for nitro-substituted pyrazolo[1,5-a]pyrimidines achieving nanomolar kinase inhibition (as documented in BindingDB entry BDBM8130 with IC₅₀ = 22 nM [2]) supports the potential of this diversification approach to yield potent tool compounds or lead candidates.

Regioisomer-Controlled Medicinal Chemistry Campaigns Requiring Defined Exit Vector Geometry

In medicinal chemistry programs where the spatial orientation of the 6-position substituent relative to the 3-position amide determines kinase selectivity, the N-1 attachment mode of the target compound provides a distinct exit vector geometry compared to the C-3-linked isomer (CAS 482574-67-4) [1]. Computational docking studies or co-crystal structures with kinase targets can guide the selection between these regioisomers, but experimental validation requires procurement of the correct isomer. The target compound's N-1 connectivity orients the nitropyrazole plane differently relative to the pyrazolo[1,5-a]pyrimidine core, potentially engaging different residues within the kinase solvent-exposed region or selectivity pocket. The availability of both regioisomers from the same supplier (Fluorochem product codes F507413 and F507435) enables controlled head-to-head comparison in biochemical assays, making this compound a key tool for establishing regioisomer-specific SAR [1].

Quote Request

Request a Quote for 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.